3-Bromo-7-fluoro-8-methylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-fluoro-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 3-Bromo-7-fluoro-8-methylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the coupling of two different molecules through an oxidative process, often catalyzed by transition metals.
Tandem Reactions: These are sequential reactions where the product of one reaction serves as the reactant for the next, leading to the formation of complex structures.
Chemical Reactions Analysis
3-Bromo-7-fluoro-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often catalyzed by transition metals.
Radical Reactions: These involve the formation of radical intermediates, which can lead to the functionalization of the imidazo[1,2-a]pyridine core.
Scientific Research Applications
3-Bromo-7-fluoro-8-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-7-fluoro-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-Bromo-7-fluoro-8-methylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds exhibit significant activity against multidrug-resistant tuberculosis.
3-Bromo-7-methylimidazo[1,2-a]pyridine: This compound shares a similar structure but lacks the fluorine atom, leading to different chemical and biological properties.
3-Bromo-7-fluoro-imidazo[1,2-a]pyridine: This compound is similar but does not have the methyl group, which can affect its reactivity and applications.
Properties
Molecular Formula |
C8H6BrFN2 |
---|---|
Molecular Weight |
229.05 g/mol |
IUPAC Name |
3-bromo-7-fluoro-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6BrFN2/c1-5-6(10)2-3-12-7(9)4-11-8(5)12/h2-4H,1H3 |
InChI Key |
ZPXDFENOYJKVCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN2C1=NC=C2Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.